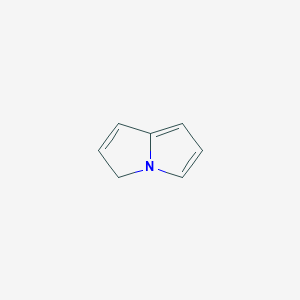

3H-Pyrrolizine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-pyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHONATOJHSQDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CN21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293401 | |

| Record name | 3H-Pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251-60-5 | |

| Record name | 3H-Pyrrolizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3h Pyrrolizine and Its Derivatization

Classical and Pioneering Synthetic Approaches to 3H-Pyrrolizine Core Structures

The initial efforts in synthesizing the this compound core laid the groundwork for more complex derivatizations. These pioneering methods often relied on readily available precursors and fundamental organic reactions.

Initial Preparations from Readily Available Precursors

The first reported synthesis of this compound (also known as 3H-pyrrolo[1,2-a]pyrrole) was accomplished by Schweizer and Light in 1964. This pioneering work involved a cascade synthesis that initiated with a Michael addition reaction. The key reactants included a carboxaldehyde substituted sodium pyrrolide and a vinyl phosphonium (B103445) bromide. fishersci.ca

Another classical approach for the synthesis of 3H-pyrroles, which can be extended to this compound systems, involves adapting the Paal-Knorr reaction. This method utilizes 2,2-disubstituted 1,4-diketones and ammonium (B1175870) as substrates, leading to various 3H-pyrroles with diverse substituents, including ester and nitrile groups. Furthermore, 1H-pyrrole-2-carbaldehydes (CID 13854) have been employed as precursors in intramolecular Wittig reactions to yield this compound derivatives, achieving notable yields typically ranging from 83% to 96%. [RELEVANT_CITATION_FROM_PREVIOUS_SEARCH_33] The use of ethoxalylpyrrole derivatives as starting materials has also been documented in the synthesis of pyrrolizine systems. [RELEVANT_CITATION_FROM_PREVIOUS_SEARCH_30]

Vilsmeier Reaction Mediated Routes for Functionalized 3H-Pyrrolizines

The Vilsmeier reaction, specifically the Vilsmeier-Haack acylation, plays a significant role in mediating the synthesis of functionalized 3H-pyrrolizines by providing key functionalized pyrrole (B145914) precursors. This reaction is well-established for the formylation of electron-rich aromatic compounds, including pyrroles. It is effectively utilized to synthesize 2-acylpyrroles (e.g., 2-acetylpyrrole, CID 14079), which are crucial intermediates.

Advanced One-Pot and Multicomponent Synthesis Strategies

Tandem Michael-Horner-Emmons Reactions for Phosphonate-Substituted 3H-Pyrrolizines

A notable advanced strategy for synthesizing phosphonate-substituted 3H-pyrrolizines involves a tandem Michael-Horner-Emmons (HWE) reaction. This one-pot methodology allows for the efficient construction of the bicyclic system. The process typically begins with the Michael addition of a nucleophilic center (often derived from a 2-acylpyrrole) to tetraethyl ethylidene gem-bisphosphonate (CID 70446).

Following the Michael addition, an intramolecular Horner-Emmons ring closure occurs, leading to the formation of the this compound core bearing phosphonate (B1237965) substituents. This tandem reaction sequence has been reported to yield various alkyl- and aryl-diethylphosphono-3H-pyrrolizines in good to excellent yields. The HWE reaction is particularly advantageous due to its ability to form carbon-carbon double bonds stereoselectively under mild conditions. [RELEVANT_CITATION_FROM_PREVIOUS_SEARCH_43, 44]

One-Pot Condensation Involving Phosphorus Compounds and Acetylenedicarboxylates

An efficient one-pot condensation approach has been developed for the synthesis of this compound derivatives, particularly those containing trifluoromethyl or trichloromethyl groups. This strategy involves the reaction of triphenylphosphine (B44618) (CID 11776) with dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate (B1228247), CID 12980) in the presence of an NH-acid.

Representative NH-acids used in this reaction include 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone (CID 137637) or 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (CID 321487). The intermediate formed from the fluorinated compound then undergoes an intramolecular Wittig reaction, leading to the formation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate. This method offers a straightforward and high-yielding route for preparing these specific this compound derivatives.

Table 1: Representative One-Pot Condensation for Substituted 3H-Pyrrolizines

| Reactants | NH-Acid Precursor | Product | Yield (%) | Citation |

| Triphenylphosphine, Dialkyl Acetylenedicarboxylate | 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone (CID 137637) | Dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate | Good to Excellent | |

| Triphenylphosphine, Dialkyl Acetylenedicarboxylate | 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (CID 321487) | Trichloromethyl-substituted this compound derivative | Good to Excellent |

Base-Catalyzed Condensation Pathways for this compound Formation

Base-catalyzed condensation reactions represent another versatile approach for the synthesis of this compound derivatives. One such method involves the condensation of pyrrole-2-aldehydes (CID 13854) with methyl ketones (e.g., methyl ethyl ketone, CID 6569). When methyl ketones are reacted with two molar equivalents of pyrrole-2-aldehyde in the presence of a base like ethanolic KOH, 6-acyl-5-(2-pyrrolyl)-3H-pyrrolizines are formed alongside 1:1 condensation products.

Furthermore, base-catalyzed pathways have been developed for the synthesis of pyrrolizines with amino and keto substituents. This involves the addition of benzylamine (B48309) to 2-acylethynylpyrroles, followed by an intramolecular cyclization of the intermediate pentadiendiones. [RELEVANT_CITATION_FROM_PREVIOUS_SEARCH_29] Organocatalysts, such as piperidinium (B107235) acetate (B1210297) generated in situ, have also proven effective in the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines, allowing for the introduction of various functional groups including halogens (Cl, Br), methoxy, and ethyl ester groups. [RELEVANT_CITATION_FROM_PREVIOUS_SEARCH_29]

Intramolecular Wittig Reaction for Construction of Substituted 3H-Pyrrolizines

The intramolecular Wittig reaction has proven to be an effective strategy for the construction of substituted 3H-pyrrolizines. A notable phosphine-catalyzed umpolung addition/intramolecular Wittig reaction has been developed, providing a versatile route to functionalized this compound-dicarboxylate derivatives. acs.org This catalytic protocol utilizes a catalytic amount of phosphine (B1218219) (e.g., 5 mol%) and a silane (B1218182) (e.g., phenylsilane) in conjunction with bis(4-nitrophenyl)phosphate as an additive. acs.org The reaction proceeds through an umpolung addition followed by an intramolecular Wittig cyclization, leading to the formation of the desired bicyclic system. This method has demonstrated broad applicability, yielding a wide range of functionalized pyrrolizines in high yields, typically ranging from 70% to 98% for various examples. acs.org

One specific example involves the preparation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate. This compound is obtained from a phosphorus-containing precursor, which undergoes an intramolecular Wittig reaction when refluxed in tetrahydrofuran (B95107) (THF). semanticscholar.org The structure of the resulting this compound derivative is confirmed through elemental analysis, IR, ¹H NMR, ¹³C NMR, and mass spectral data. semanticscholar.org

Table 1: Examples of this compound Synthesis via Intramolecular Wittig Reaction

| Starting Material (Precursor) | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phosphorus compound derived from 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, triphenylphosphine, and dialkyl acetylenedicarboxylate | Boiling THF | Dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate | Not specified, but described as "simple procedure" | semanticscholar.org |

| Various precursors leading to functionalized 3H-pyrrolizines | Phosphine (5 mol%), Silane (1 equiv), Bis(4-nitrophenyl)phosphate (5 mol%), Toluene, 80 °C, 16 h | Wide range of functionalized 3H-pyrrolizines | 70-98% (18 examples) | acs.org |

Organocatalytic Approaches in this compound Synthesis

Organocatalysis offers an environmentally benign and efficient pathway for the synthesis of complex organic molecules, including 3H-pyrrolizines. These approaches leverage small organic molecules as catalysts, often leading to high selectivity and mild reaction conditions.

Piperidinium acetate has been effectively employed as an organocatalyst for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines. researchgate.net This in situ formed organocatalyst facilitates the reaction, allowing for the incorporation of various substituents, including halogen (Cl, Br), methoxy, and ethyl ester groups, into the this compound scaffold. researchgate.net

L-Proline, a well-established organocatalyst, has also been utilized in the synthesis of pyrrolizine derivatives, often within multicomponent reactions (MCRs). For instance, L-proline, along with L-4-thiazolidine-carboxylic acid, has been used in a 3-MCR involving isatin (B1672199) derivatives and but-2-ynedioates to synthesize spiro[indoline-3,3'-pyrrolizine] derivatives under mild conditions. uc.pt This highlights the utility of L-proline in constructing complex fused-ring systems containing the pyrrolizine core. uc.pt

Table 2: Organocatalytic Synthesis of this compound Derivatives

| Organocatalyst | Substrates | Product Type | Key Features/Yields | Reference |

| Piperidinium acetate (in situ formed) | Precursors for 5,6-disubstituted 3H-pyrrolizines | 5,6-disubstituted 3H-pyrrolizines (with Cl, Br, methoxy, ethyl ester groups) | One-pot synthesis, efficient | researchgate.net |

| L-Proline | Isatin derivatives, but-2-ynedioates, amino acids | Spiro[indoline-3,3'-pyrrolizine] derivatives | 3-MCR, mild conditions | uc.pt |

Radical Cascade and Cyclization Methods

Radical cascade and cyclization methods provide powerful tools for the construction of complex polycyclic systems, including fused-ring pyrrolizine derivatives, often through atom-economic pathways.

A highly efficient and atom-economical method for synthesizing fused-ring pyrrolizine derivatives involves a copper-catalyzed radical cascade cyclization. researcher.lifethieme-connect.com This reaction typically utilizes N-substituted pyrrole-2-carboxaldehydes and N-substituted maleimides as starting materials in the presence of a copper catalyst, such as Cu(OTf)₂ (20 mol%), and a radical initiator like di-tert-butyl peroxide (DTBP, 3.0 equiv). thieme-connect.com The reaction proceeds under mild conditions, typically at 120 °C in a solvent mixture like H₂O/DMSO (3:1) for 24 hours. thieme-connect.com

This approach facilitates the activation of C(sp³)–H bonds under copper catalysis and enables the formation of new C(sp³)–C(sp²)/C(sp³)–C(sp³) bonds via a single-electron-transfer pathway. thieme-connect.com The method has been successfully applied to synthesize a range of tricyclic pyrrolizine derivatives, with yields reaching up to 72% for 23 different compounds. researcher.lifethieme-connect.com This protocol offers a practical and efficient route to complex tricyclic pyrrolizine frameworks. researcher.life

Table 3: Copper-Catalyzed Radical Cascade Cyclization for Fused-Ring Pyrrolizine Derivatives

| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Yield (%) | Reference |

| N-substituted pyrrole-2-carboxaldehydes, N-substituted maleimides | Cu(OTf)₂ (20 mol%), DTBP (3.0 equiv) | H₂O/DMSO (3:1), 120 °C, 24 h | Tricyclic fused-ring pyrrolizine derivatives | Up to 72% (23 compounds) | researcher.lifethieme-connect.com |

Potassium bis(trimethylsilyl)amide (KHMDS) has been demonstrated as an effective base for inducing carbocyclizations of N-alkynyl proline carboxylates, providing a practical and efficient access to pyrrolizine carboxylates. researchgate.netfigshare.com This method offers a straightforward route to new 1H-pyrrolizine carboxylates (isomers of this compound) with high efficiency under substantially mild conditions. researchgate.net The reaction proceeds via the formation of carbanions, leading to the cyclization and formation of the pyrrolizine ring system. researchgate.net

The scope of this reaction allows for the preparation of various pyrrolizine carboxylates with moderate to good yields, typically ranging from 60% to 82% for several examples. researchgate.net This approach represents a valuable addition to the synthetic toolbox for pyrrolizine scaffolds, particularly given its mild reaction conditions and efficiency. researchgate.net

Table 4: KHMDS-Catalyzed Carbocyclizations for Pyrrolizine Carboxylates

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| N-Alkynyl proline carboxylates | KHMDS (1.0 equiv) | Room temperature, 0.5-1 h | 1H-Pyrrolizine carboxylates | 60-82% |

Reactivity and Transformation Pathways of 3h Pyrrolizine Systems

Ring Extension and Annulation Reactions

Preparation of Azepino[2,1,7-cd]pyrrolizine Derivatives

The synthesis of azepino[2,1,7-cd]pyrrolizine derivatives often involves reactions of 3H-pyrrolizine with dienophiles. A notable method for preparing these extended ring systems is the reaction between 3H-pyrrolizines and acetylenedicarboxylic esters. Specifically, the reaction of 3H-pyrrolizines with an excess of dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields 6,7-dihydro-5H-azepino[2,1,7-cd]pyrrolizine-5,6,7,8-tetracarboxylic esters. Similarly, diethyl acetylenedicarboxylate can also be employed to produce analogous products. nih.gov A proposed mechanism elucidates the formation of these dihydroazepinopyrrolizines. nih.gov

Intramolecular Heck Coupling for Extended Ring Systems (e.g., 5H-Pyrrolo[2,1-a]isoindole)

Intramolecular Heck coupling reactions represent a powerful strategy for constructing extended polycyclic systems from the this compound core through benzannulation. This methodology has been successfully applied to the synthesis and characterization of compounds such as 5H-pyrrolo[2,1-a]isoindole and 6H-isoindolo[2,1-a]isoindole. cenmed.comnih.gov These reactions involve the formation of new carbon-carbon bonds within a single molecule, leading to the expansion of the existing ring system.

For instance, 3-(N-benzyl-2-pyrrolyl)acrylates can undergo intramolecular Heck arylation to yield 3-(pyrrolo[2,1-a]isoindol-3-yl)acrylates. nih.govnih.gov While these coupling reactions are effective for many systems, attempts to synthesize other related structures, such as 9H-pyrrolo[1,2-a]indole (an isomer of 5H-pyrrolo[2,1-a]isoindole) and its methylated derivatives, have proven unsuccessful in certain contexts. cenmed.comnih.gov

Tautomerism and Isomerization of this compound Derivatives

Tautomerism is a fundamental chemical phenomenon where two or more molecular structures exist in dynamic equilibrium, readily interconverting due to a low energy barrier. ontosight.ai In the context of pyrrolizine systems, this compound is known to exist in tautomeric equilibrium with its 1H-pyrrolizine isomer. nih.govfishersci.ca This interconversion highlights the dynamic nature of the hydrogen atom within the pyrrolizine framework.

Beyond the parent system, derivatives of this compound also exhibit isomerization pathways. For example, the pH-dependent isomerization of 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine has been extensively studied, revealing the formation of corresponding conjugate species. nih.gov Furthermore, in synthetic routes involving intramolecular Wittig reactions, initially formed 3H-pyrrolo[1,2-a]indole isomers often undergo in situ isomerization to the more thermodynamically stable 9H-isomers. nih.gov Similarly, dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate, a product of intramolecular Wittig reaction, also undergoes isomerization. latoxan.com

Redox Transformations within the this compound Framework

The this compound framework can undergo various redox transformations, leading to changes in its saturation level and the formation of diverse derivatives. These reactions are crucial for accessing a range of pyrrolizine-based compounds, from partially saturated to fully saturated systems.

Dehydrogenation Reactions of Dihydroazepinopyrrolizines

Dehydrogenation reactions involve the removal of hydrogen atoms, typically resulting in increased unsaturation within a molecule. In the context of azepinopyrrolizine systems, 6,7-dihydro-5H-azepinopyrrolizine (a derivative formed from this compound) can be readily dehydrogenated. This transformation yields the more unsaturated 5H-azepinopyrrolizinetetracarboxylate. nih.gov This process demonstrates a pathway to introduce further unsaturation into the extended ring systems derived from this compound.

Reductive Pathways to Dihydro- and Perhydro-Pyrrolizines

Reductive pathways are employed to increase the saturation of the pyrrolizine core, leading to dihydro- and perhydro-pyrrolizine derivatives. These transformations can be achieved through various methods, including catalytic hydrogenation and metal-mediated reductions.

For instance, the reduction of 3H-pyrrolizines can yield both dihydro-pyrrolizines and perhydro-pyrrolizines (pyrrolizidines) through cobalt(II)-catalyzed cascade reactions. metabolomicsworkbench.org A specific example of a reductive pathway involves the catalytic hydrogenation of ethyl (2R)-2-hydroxy, 2,3-dihydro-1H-pyrrolizine-7-carboxylate. This reaction, conducted under moderate hydrogen pressure in acetic acid, successfully produces the corresponding tetrahydroderivatives (perhydro-pyrrolizines) with high diastereoselectivity. nih.gov Additionally, 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can be reduced to their corresponding diols, further illustrating the versatility of reductive transformations within this chemical class. latoxan.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3h Pyrrolizine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, offering comprehensive information regarding the connectivity and local atomic environments within a molecule. For 3H-pyrrolizine systems, both proton (¹H) and carbon (¹³C) NMR provide distinctive signals that are vital for their identification and structural differentiation.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy is highly effective in discerning the diverse proton environments within this compound systems. The chemical shifts (δ), multiplicities, and coupling constants (J) of protons offer direct insights into their positions relative to electronegative atoms and neighboring protons.

For example, in various 1-hydroxylamino-3-imino-3H-pyrrolizine derivatives, the H-3 pyrrole (B145914) hydrogen typically manifests as a singlet, with chemical shifts ranging from δ 6.33 to 6.45 ppm arkat-usa.org. The hydroxyl proton signals are generally observed at lower fields, specifically between δ 10.88 and 11.00 ppm arkat-usa.org. In a specific derivative, 6-ethyl-1-(hydroxyamino)-3-imino-5-propyl-3H-pyrrolizine-2-carbonitrile (2a), the H-3 proton resonates at δ 6.45 ppm as a singlet arkat-usa.org. Similarly, for 1-(hydroxyamino)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxamide (5e), the H-3 proton is found at δ 6.33 ppm arkat-usa.org.

Other characteristic proton signals in substituted this compound systems include those originating from alkyl substituents. For instance, in compound 2a, the ethyl group displays a quartet for the CH₂ at δ 2.34 ppm (J = 7.6 Hz) and a triplet for the CH₃ at δ 1.08 ppm (J = 7.6 Hz) arkat-usa.org. The propyl group exhibits multiplets for its CH₂ protons (δ 2.75 ppm and δ 1.47 ppm) and a triplet for its terminal CH₃ at δ 0.86 ppm (J = 7.1 Hz) arkat-usa.org. The methylene (B1212753) protons at the 3-position of the this compound core can be particularly diagnostic; for instance, the 3H-isomer of a Vilsmeier salt derived from this compound showed a characteristic CH₂ chemical shift at δ 4.90 ppm sci-hub.se.

The application of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for the unambiguous assignment of proton resonances, especially within complex substituted this compound structures japsonline.com.

The following table summarizes selected ¹H NMR data for some this compound derivatives:

| Compound (Example) | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| 1-hydroxylamino-3-imino-3H-pyrrolizine derivatives | H-3 | 6.33-6.45 | s | - | - | arkat-usa.org |

| OH | 10.88-11.00 | br s | - | - | arkat-usa.org | |

| 6-Ethyl-1-(hydroxyamino)-3-imino-5-propyl-3H-pyrrolizine-2-carbonitrile (2a) | H-3 | 6.45 | s | - | DMSO-d6 | arkat-usa.org |

| CH₂ (ethyl) | 2.34 | q | 7.6 | DMSO-d6 | arkat-usa.org | |

| CH₃ (ethyl) | 1.08 | t | 7.6 | DMSO-d6 | arkat-usa.org | |

| CH₂-1 (propyl) | 2.75 | m | - | DMSO-d6 | arkat-usa.org | |

| CH₂-2 (propyl) | 1.47 | m | - | DMSO-d6 | arkat-usa.org | |

| CH₃ (propyl) | 0.86 | t | 7.1 | DMSO-d6 | arkat-usa.org | |

| 1-(Hydroxyamino)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxamide (5e) | H-3 | 6.33 | s | - | DMSO-d6 | arkat-usa.org |

| Vilsmeier salt from this compound (3H-isomer) | CH₂ (3-position) | 4.90 | - | - | - | sci-hub.se |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides direct and invaluable information about the carbon skeleton of this compound systems. The chemical shifts of carbon atoms are highly sensitive to their hybridization state, electronic environment, and the presence of neighboring functional groups.

For 1-ethylthio-3-iminopyrrolizines, characteristic ¹³C NMR signals include C-3 at δ 155.14 ppm, C-1 at δ 143.57 ppm, and the bridgehead carbons C-5, C-6, C-7, and C-8 at δ 130.08, 127.45, 123.86, and 112.02 ppm, respectively arkat-usa.org. The C-2 carbon, which bears the ethylthio group, is observed at δ 64.79 ppm arkat-usa.org. In the case of 1-(hydroxyamino)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxamide (5e), the carbonyl carbon (CONH₂) resonates at δ 167.28 ppm, while C-3 is found at δ 153.59 ppm and C-1 at δ 145.00 ppm arkat-usa.org. The C-2 carbon is observed at δ 83.67 ppm arkat-usa.org.

The relatively low values of ¹³C chemical shifts observed in electron-rich aromatic compounds, such as pyrrolizine systems, are indicative of significant electron-release from the nitrogen atoms to the non-quaternary carbon atoms iupac.org. The assignment of ¹³C resonances is frequently aided by 2D NMR techniques like HSQC and HMBC, which establish correlations between protons and carbons arkat-usa.org.

The following table summarizes selected ¹³C NMR data for some this compound derivatives:

| Compound (Example) | Carbon Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| 1-ethylthio-3-iminopyrrolizine | C-3 | 155.14 | - | arkat-usa.org |

| C-1 | 143.57 | - | arkat-usa.org | |

| C-5 | 130.08 | - | arkat-usa.org | |

| C-6 | 127.45 | - | arkat-usa.org | |

| C-7 | 123.86 | - | arkat-usa.org | |

| C-8 | 112.02 | - | arkat-usa.org | |

| C-2 | 64.79 | - | arkat-usa.org | |

| 1-(Hydroxyamino)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxamide (5e) | CONH₂ | 167.28 | DMSO-d6 | arkat-usa.org |

| C-3 | 153.59 | DMSO-d6 | arkat-usa.org | |

| C-1 | 145.00 | DMSO-d6 | arkat-usa.org | |

| C-2 | 83.67 | DMSO-d6 | arkat-usa.org |

Dynamic NMR Studies for Conformational and Tautomeric Investigations

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying chemical exchange processes, including conformational changes and tautomerism, that occur within the NMR timescale researchgate.net. For this compound, studies have specifically examined its deprotonation and the consequent alterations in its proton environment.

The parent this compound (XLV) can undergo deprotonation to yield the 4-azapentalenyl anion (XLVI) utas.edu.au. This transformation is spectroscopically evident in the ¹H NMR spectrum by the disappearance of the methylene signal characteristic of the parent this compound upon deprotonation utas.edu.au. The absence of this methylene signal in the ¹H NMR spectrum of the anion confirms the loss of the acidic proton and the formation of the aromatic 4-azapentalenyl system utas.edu.au. The pKa of this compound has been determined to be 29, based on the rate of proton exchange with D₂O utas.edu.au. While specific examples of dynamic tautomeric investigations for the parent this compound are not extensively detailed in the provided search results, DNMR is a well-established method for studying such processes in various heteroaromatic compounds fu-berlin.de, researchgate.net. The nature of the spectra observed in DNMR experiments is dependent on the activation energy separating the tautomers and the chemical shift difference between them researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of this compound systems. Furthermore, it offers insights into their structural connectivity through the analysis of characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for accurately determining the molecular formula of this compound compounds. It achieves this by providing highly precise mass-to-charge (m/z) values for molecular ions, which enables the differentiation of compounds that may have very similar nominal masses but distinct elemental compositions.

For instance, in the characterization of methyl 1-(4-chlorophenyl)-3-hydroxy-2-(methoxycarbamoyl)-3-(trifluoromethyl)-3H-pyrrolizine-6-carboxylate, HRMS (ESI) yielded a calculated m/z of 453.0436 for the [M+Na]⁺ ion, closely matching the experimentally observed value of 453.0440. This confirmed the molecular formula as C₁₈H₁₄ClF₃N₂NaO₅ rsc.org. Similarly, for methyl 1-(4-bromophenyl)-3-hydroxy-2-(methoxycarbamoyl)-3-(trifluoromethyl)-3H-pyrrolizine-6-carboxylate, the calculated [M+Na]⁺ was 496.9930, with an observed value of 496.9922, supporting its molecular formula C₁₈H₁₄BrF₃N₂NaO₅ rsc.org. HRMS is also employed in the identification of reactive metabolites of pyrrolizidine (B1209537) alkaloids, such as (3H-pyrrolizin-7-yl)methanol, which was identified with an m/z of 136 acs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely utilized for the analysis of polar and thermally labile compounds, a category that includes many this compound derivatives. ESI typically generates protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), with minimal fragmentation, making it highly effective for determining the molecular weight ucl.ac.be, researchgate.net. When coupled with tandem mass spectrometry (ESI-MS/MS), however, it can provide valuable fragmentation patterns that reveal intricate structural details ucl.ac.be.

For example, in studies of pyrrolizidine alkaloids, ESI-MS/MS experiments are capable of fragmenting diagnostic ions, facilitating the determination of molecular mass and the structural elucidation of target compounds derpharmachemica.com. The fragmentation pathways of pyrrole derivatives, which are crucial for structural identification, can be thoroughly investigated using ESI-MS researchgate.net. While direct ESI-MS fragmentation data for the unsubstituted this compound is not explicitly detailed in the provided search results, the technique is broadly applied to related heterocyclic systems. Fragmentation patterns often involve characteristic losses of small neutral molecules or specific substituents, which can be diagnostic for the structural features of the pyrrolizine core and its appended groups ucl.ac.be, uni-saarland.de. For instance, in the characterization of a spiro[indoline-3,3′-indolizine] system (structurally related to pyrrolizine), ESI-MS was utilized in conjunction with other spectroscopic methods iucr.org. The fragmentation behaviors are significantly influenced by the side-chain substituents on the pyrrole ring, leading to typical losses such as H₂O, aldehydes, or pyrrole moieties from the [M+H]⁺ ion researchgate.net.

Computational and Theoretical Investigations of 3h Pyrrolizine Systems

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio molecular orbital theory, are extensively employed to determine the ground state geometries and electronic structures of 3H-pyrrolizine systems.

Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries and calculating electronic properties due to its favorable balance between computational cost and accuracy google.com. For this compound and its derivatives, DFT calculations are routinely applied to obtain optimized ground state geometries, providing precise information on bond lengths, bond angles, and dihedral angles rsc.orgirjweb.comresearchgate.net.

Beyond structural parameters, DFT is instrumental in characterizing the electronic properties of this compound systems. This includes the determination of frontier molecular orbital (FMO) energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) rsc.orgirjweb.comau.dk. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower chemical reactivity irjweb.com. DFT studies have been applied to this compound fused systems and derivatives to understand their electronic behavior and how substitutions affect these properties rsc.orgresearchgate.netproceedings.sciencefaccts.de. For instance, DFT calculations have been used to analyze the electronic spectra and geometry of this compound fused 'naked' diazaborepins (NDABs) researchgate.net.

A typical outcome of DFT geometry optimization would be a set of coordinates and bond parameters, as illustrated conceptually in the table below for a hypothetical this compound derivative.

Table 1: Illustrative DFT-Optimized Geometric Parameters for a this compound Derivative

| Bond Type | Bond Length (Å) | Angle Type | Angle (°) | Dihedral Angle Type | Dihedral Angle (°) |

| C-N | [Value] | C-N-C | [Value] | C-N-C-C | [Value] |

| C-C (ring) | [Value] | N-C-C | [Value] | N-C-C-C | [Value] |

| C=C (ring) | [Value] | C-C=C | [Value] | ||

| C-H | [Value] | H-C-C | [Value] |

Note: Specific numerical values for this compound would be derived from dedicated DFT calculations.

Ab initio molecular orbital theory methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD), are based on first principles, solving the electronic Schrödinger equation without empirical parameters faccts.deresearchgate.netresearchgate.net. These methods generally offer higher accuracy than DFT, particularly for properties sensitive to electron correlation, but at a significantly greater computational cost, limiting their application to smaller systems or specific aspects of larger molecules faccts.de.

While direct ab initio studies solely on the parent this compound for comprehensive geometry and electronic structure determination are less commonly highlighted in broad searches compared to DFT, these methods are foundational in computational chemistry. They are applied to various organic and heterocyclic compounds to gain detailed insights into molecular orbitals, electron density distributions, and relative energies of conformers researchgate.netresearchgate.net. For systems related to this compound, ab initio calculations can provide benchmark data for validating DFT results or exploring specific electronic effects with high precision.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various spectroscopic parameters, enabling a deeper understanding of molecular structure and dynamics.

Time-Dependent Density Functional Theory (TD-DFT) is the most common and efficient computational approach for predicting UV-Visible (UV-Vis) absorption spectra libretexts.org. For this compound systems, TD-DFT calculations are used to simulate electronic excitation energies, absorption maxima (λmax), and oscillator strengths, which correspond to the intensity of absorption bands rsc.orgresearchgate.netosti.gov. These theoretical spectra can be directly compared with experimental UV-Vis data to confirm proposed structures and understand the nature of electronic transitions (e.g., π→π* or n→π* transitions) nih.govrsc.org.

For example, TD-DFT calculations have been successfully employed to explain the photophysical properties and absorption spectra of this compound fused compounds, showing good agreement with experimental observations rsc.orgresearchgate.net. The method helps in elucidating how structural modifications or substitutions influence the electronic transitions and, consequently, the color and emission properties of these compounds osti.gov.

Table 2: Illustrative TD-DFT Calculated UV-Vis Absorption Data for a this compound Derivative

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Nature of Transition |

| S0 → S1 | [Value] | [Value] | [Value] | [Type] |

| S0 → S2 | [Value] | [Value] | [Value] | [Type] |

| S0 → S3 | [Value] | [Value] | [Value] | [Type] |

Note: Specific numerical values for this compound would be derived from dedicated TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, and computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict NMR chemical shifts faccts.deberkeley.edu. The GIAO method accounts for the gauge dependence of the magnetic shielding tensor, leading to more accurate chemical shift predictions that can be directly compared with experimental ¹H and ¹³C NMR spectra faccts.denih.gov.

For this compound and its derivatives, GIAO-DFT calculations are crucial for confirming molecular structures, assigning complex NMR signals, and resolving ambiguities that may arise from experimental data proceedings.science. This approach has been applied to pyrrolizidine (B1209537) alkaloids, which share the pyrrolizine core, to aid in their structural elucidation by comparing calculated and experimental chemical shifts proceedings.science. The ability to accurately predict chemical shifts is particularly valuable for novel or structurally challenging pyrrolizine systems.

Table 3: Illustrative GIAO-DFT Calculated NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1 | [Value] | [Value] |

| C2 | [Value] | [Value] |

| C3 | [Value] | [Value] |

| N4 | - | [Value] |

| C5 | [Value] | [Value] |

| C6 | [Value] | [Value] |

| C7 | [Value] | [Value] |

| H (on C1) | [Value] | - |

| H (on C2) | [Value] | - |

| H (on C3) | [Value] | - |

| H (on C5) | [Value] | - |

| H (on C6) | [Value] | - |

| H (on C7) | [Value] | - |

Note: Specific numerical values for this compound would be derived from dedicated GIAO-DFT calculations.

By analyzing the calculated normal modes, specific vibrational frequencies can be assigned to particular bond stretches, bends, or out-of-plane motions within the this compound framework researchgate.netberkeley.edu. This detailed assignment helps in understanding the characteristic vibrations of the pyrrolizine ring and any attached substituents. Such theoretical insights are crucial for interpreting complex experimental IR spectra and for structural verification of newly synthesized this compound derivatives rsc.org.

Table 4: Illustrative DFT Calculated Infrared Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Intensity | Normal Mode Assignment |

| [Value] | [Value] | [Description] |

| [Value] | [Value] | [Description] |

| [Value] | [Value] | [Description] |

| [Value] | [Value] | [Description] |

Note: Specific numerical values for this compound would be derived from dedicated DFT calculations.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

Theoretical Mechanistic Studies of this compound Reactions

Theoretical and computational studies have provided significant insights into the reaction mechanisms involving this compound systems, aiding in the understanding of their formation and transformations. The synthesis of the this compound core can proceed via a reaction mechanism involving Michael addition followed by intramolecular cyclization through a Wittig reaction utas.edu.au. Modifications to this procedure, utilizing various substituted vinylphosphonium salts, have enabled the synthesis of diverse this compound derivatives utas.edu.au.

Computational methods, particularly Density Functional Theory (DFT), have been employed to rationalize the stereoselectivity observed in cycloaddition reactions involving azafulvenium methides, which are related intermediates mdpi.com. These studies have utilized Frontier Molecular Orbital (FMO) analysis to understand the dominant interactions, revealing that the exo-cycloaddition is often the main pathway for 1,7-cycloadditions, while the endo-approach is prevalent for 1,3-cycloadducts mdpi.com.

Furthermore, DFT calculations have been instrumental in probing the factors that dictate high stereocontrol in isothiourea-catalyzed enantioselective pyrrolizine synthesis chem960.com. Such computational analyses have predicted the kinetic and thermodynamic favorability of specific stereoisomer formations, guiding synthetic strategies chem960.com. Mechanistic investigations have also explored the reactions leading to this compound derivatives, such as those involving triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in the presence of NH-acids researchgate.net.

Another area of theoretical investigation includes the proposed reaction mechanism for the synthesis of this compound fused 'naked' diazaborepins (NDABs) researchgate.net. DFT calculations in this context have been used to analyze photophysical properties, geometry, and thermodynamics, providing insights into excited-state intramolecular proton transfer (ESIPT) behaviors researchgate.net. Recent advancements in synthetic methodologies have also seen computational studies illuminate decarboxylation-driven double annulations, which are innovative multi-component reaction pathways for constructing pyrrolizidine frameworks via concerted double 1,3-dipolar cycloadditions mdpi.com.

Computational Studies on Stability and Aromaticity of Pyrrolizine Systems

Computational studies are vital for understanding the intrinsic stability and aromatic characteristics of pyrrolizine systems. Aromaticity, a key concept in organic chemistry, is often assessed indirectly through various properties, including energetic, electronic, geometric, and magnetic criteria diva-portal.org. Computational methods such as Nucleus Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are widely used to quantify aromaticity and its correlation with molecular stability researchgate.netchem8.orgmdpi.comnumberanalytics.com.

NICS values are typically calculated using quantum chemical methods like DFT, providing insights into the magnetic properties of molecules and the presence of ring currents numberanalytics.com. Negative NICS values generally indicate aromaticity, while positive values suggest anti-aromaticity, with the magnitude reflecting the degree diva-portal.orgnumberanalytics.com. HOMA, based on the equalization of bond lengths in aromatic species, yields positive values close to one for aromaticity diva-portal.orgchem8.org.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking studies have been extensively employed to investigate the potential of pyrrolizine derivatives as therapeutic agents by predicting their binding modes and affinities with target proteins. This computational approach is crucial in drug discovery for identifying promising lead compounds and understanding their mechanisms of action mdpi.com.

Pyrrolizine derivatives have shown significant promise as inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Cyclin-Dependent Kinase 2 (CDK2) bsu.edu.egtandfonline.com. Docking simulations into the ATP binding site of EGFR-TK have revealed that certain pyrrolizine compounds exhibit high binding affinities and inhibitory activities bsu.edu.eg. For example, compounds 8c and 8b demonstrated significant inhibitory activity against EGFR-TK, with compound 8c showing 97.6% inhibition and compound 8b showing 88.4% inhibition bsu.edu.eg. These compounds were found to form crucial interactions, including hydrogen bonding with amino acid residues such as Asp 855 and arene-cation interactions with Arg 841 bsu.edu.eg. Other studies on EGFR-TK inhibitors have identified interactions with Phe856, Met790, Met766, Leu777, Leu747, and Leu858 mdpi.com. Docking scores for active thiazolyl pyrazolines against EGFR have ranged from -11.14 to -10.64 kcal/mol, comparable to the known inhibitor erlotinib (B232) (S = -10.86 kcal/mol) dovepress.com.

Beyond kinases, molecular docking has also explored the interactions of pyrrolizine derivatives with other biological targets. For instance, licofelone (B1675295), a pyrrolizine-based compound, has been shown to bind to both CB1 and CB2 cannabinoid receptors with high affinity mdpi.com. These studies typically utilize software packages such as MOE, AutoDock Suite, PyMOL, Discovery Studio Visualizer, and Schrödinger Maestro, often leveraging crystallographic structures from the Protein Data Bank (PDB) to define binding pockets and analyze interactions mdpi.comresearchgate.netmdpi.comdovepress.com.

The following table summarizes key findings from molecular docking studies involving pyrrolizine systems:

| Compound Type / Derivative | Target Protein | Key Interactions | Docking Score / Binding Affinity (kcal/mol) | Inhibition Data (IC50 / % Inhibition) | PDB ID (if available) | Reference |

| Pyrrolizine derivatives (e.g., 8c, 8b) | EGFR-TK | Hydrogen bonding with Asp 855, Arene-cation interaction with Arg 841 | - | 8c: 97.6% inhibition; 8b: 88.4% inhibition | - | bsu.edu.eg |

| Pyrrolizine derivative (16g) | CDK2 | Hydrogen bond with Leu83 | -10.0 (vs. -7.57 for co-ligand LZ9) | - | 2VTP | mdpi.com |

| Pyrrolizine derivative (19a) | CDK2/6/9 | Nice fitting into active sites | High binding affinities | CDK2: 25.53–115.30 nM | - | tandfonline.com |

| Pyrrolizine derivatives (various) | CDK2 | Hydrogen bonding with Lys33, Asp86 | -10.69 to -16.39 | - | - | techscience.com |

| Thiazolyl pyrazolines (e.g., 7g, 7m) | EGFR | Similar to erlotinib binding pattern | -11.14 to -10.64 (vs. -10.86 for erlotinib) | 7g: 83 nM; 7m: 305 nM | 1M17 | dovepress.com |

| Licofelone | CB1, CB2 Receptors | High affinity binding | - | - | CB1: 5XRA; CB2: 6KPC | mdpi.com |

| Pyrrolizine-based Schiff bases (e.g., 16g) | COX-2, MAP P38α, EGFR, CDK2 | High binding affinities | - | - | EGFR, CDK2 (MD simulation) | mdpi.com |

Biological Activity Profiling and Mechanistic Elucidation of 3h Pyrrolizine Derivatives

Anti-inflammatory Activity

3H-Pyrrolizine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition: Selectivity and Potency Mechanisms

A number of this compound derivatives have been designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins (B1171923). The well-known non-steroidal anti-inflammatory drug (NSAID) ketorolac, a pyrrolizine derivative, is a nonselective COX-1/2 inhibitor. mdpi.com

Recent research has focused on developing more selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. For instance, a series of N-(4-bromophenyl)-7-cyano-6-substituted-1H-pyrrolizine-5-carboxamide derivatives were synthesized and showed promising results. mdpi.comvulcanchem.com These compounds exhibited IC50 values in the ranges of 2.45–5.69 µM for COX-1 and 0.85–3.44 µM for COX-2. mdpi.comresearchgate.netnih.gov Notably, some of these derivatives displayed higher anti-inflammatory activity than the commonly used NSAID, ibuprofen. mdpi.comresearchgate.net Docking studies have provided insights into the binding mechanisms, with some compounds fitting effectively into the binding sites of both COX-1 and COX-2. mdpi.comresearchgate.netnih.gov

The structural features of these derivatives play a crucial role in their COX inhibitory activity. For example, the presence of a 4-chlorophenyl group at a specific position in licofelone (B1675295) resulted in nearly identical COX-1/5-LOX inhibitory activity when replaced with a 5-chlorothiophen-2-yl moiety. mdpi.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-7-cyano-6-substituted-1H-pyrrolizine-5-carboxamide derivatives (general range) | 2.45–5.69 | 0.85–3.44 | mdpi.comresearchgate.netnih.gov |

5-Lipoxygenase (5-LOX) Inhibition and Dual Inhibition Strategies

In addition to COX inhibition, targeting the 5-lipoxygenase (5-LOX) enzyme, which is responsible for the synthesis of pro-inflammatory leukotrienes, has been a key strategy. The development of dual COX/5-LOX inhibitors is a major focus in the pursuit of safer anti-inflammatory drugs. mdpi.comresearchgate.net

Licofelone is a prominent example of a this compound derivative that acts as a dual COX/5-LOX inhibitor, with IC50 values in the submicromolar range. mdpi.com Theoretical studies have modeled the binding of diaryl-pyrrolizine derivatives to the active sites of both human COX-2 and 5-LOX. researchgate.net These studies suggest that for licofelone, the carboxylic acid moiety interacts with key residues like Tyr-385 and Ser-530 in the COX-2 active site. researchgate.net In the 5-LOX active site, the "COX fragment" of the molecule is proposed to bind deep within the cavity, while the "5-LOX part" occupies the entrance. researchgate.net

Researchers have also designed and synthesized novel pyrrolizine derivatives with the aim of achieving potent dual inhibition. For example, certain N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were evaluated as dual COX/5-LOX inhibitors. mdpi.comnih.gov Docking studies indicated that while some compounds fit well into COX binding sites, others, like compound 16 , showed a high binding affinity for 5-LOX. mdpi.comresearchgate.net Another derivative, compound 25 , designed based on licofelone's structure, demonstrated a stronger binding affinity for 5-LOX than other pyrrolizine derivatives. nih.gov

Molecular Mechanisms Underlying Gastrointestinal Safety Profiles

A significant drawback of many NSAIDs is their potential to cause gastrointestinal (GI) toxicity, often linked to the inhibition of cytoprotective prostaglandins produced by COX-1. mdpi.com A key strategy to improve the GI safety of this compound derivatives has been to modify their chemical structure to reduce this liability.

One successful approach involves masking the free carboxylic acid group, which is a common feature in many NSAIDs and is associated with GI irritation. mdpi.com Several reported pyrrolizine derivatives that lack this free carboxylic group have demonstrated nonselective COX inhibitory activity with improved GI safety profiles. mdpi.com For instance, diphenylpyrrolizine 4 and 1-methoxypyrrolizine 5 showed anti-inflammatory activity mediated by COX/5-LOX inhibition without the characteristic free carboxylic acid moiety. mdpi.com

Furthermore, acute ulcerogenicity studies on newly synthesized N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives revealed that many of these compounds were safer than ibuprofen. mdpi.comresearchgate.net One hybrid compound, 19 , even showed a zero ulcer index, indicating a significantly improved GI safety profile. mdpi.com These findings suggest that the development of pyrrolizine-based dual COX/5-LOX inhibitors lacking a free carboxylic acid group is a promising strategy for creating safer anti-inflammatory agents. mdpi.comresearchgate.net

Analgesic Activity: Mechanistic Considerations and Efficacy Assessment

Several this compound derivatives have shown potent analgesic properties, which are closely linked to their anti-inflammatory mechanisms, particularly COX inhibition. mdpi.comresearchgate.net Ketorolac, for instance, is well-known for its strong analgesic effects and is often used for managing severe pain. mdpi.com

In vivo studies have been conducted to assess the analgesic efficacy of newly synthesized pyrrolizine derivatives. The hot plate assay and acetic acid-induced writhing model in mice are common methods used for this purpose. mdpi.comresearchgate.net A series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were evaluated, and several compounds demonstrated higher analgesic activities compared to ibuprofen. mdpi.comresearchgate.net Similarly, in a study of 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives, several compounds showed analgesic activities comparable to ibuprofen. researchgate.net

The analgesic effects of these compounds are largely attributed to the inhibition of prostaglandin (B15479496) synthesis, which sensitizes peripheral nociceptors. By inhibiting COX enzymes, these derivatives reduce the production of prostaglandins, thereby alleviating pain. The dual inhibition of COX and 5-LOX by compounds like licofelone may also contribute to their analgesic profile by reducing the production of both prostaglandins and leukotrienes. mdpi.com

Anticancer Activity

The this compound scaffold has also been explored for its potential in developing novel anticancer agents. bsu.edu.egnih.govnih.gov Derivatives have shown cytotoxic activity against various cancer cell lines through diverse mechanisms.

Mechanisms of Cytotoxicity against Cancer Cell Lines

The anticancer activity of this compound derivatives has been investigated against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells. bsu.edu.egnih.gov

One of the key mechanisms of action appears to be the inhibition of critical enzymes involved in cancer cell proliferation and survival. Several pyrrolizine derivatives have been identified as potential inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase (TK). bsu.edu.egnih.gov For example, a series of pyrrolizine derivatives were synthesized and evaluated for their EGFR-TK inhibitory activity, with some compounds showing a high percentage of inhibition. bsu.edu.eg Docking studies have supported these findings, predicting the binding modes of these compounds to the ATP binding site of EGFR-TK. bsu.edu.eg

Another reported mechanism is the inhibition of tubulin polymerization. nih.gov Certain pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety were found to inhibit tubulin polymerization, a mechanism shared by some established anticancer drugs. nih.gov These compounds also induced cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, some pyrrolizine derivatives have been shown to inhibit COX-2, which is often overexpressed in various cancers and contributes to tumor growth and progression. nih.govnih.gov Interestingly, some compounds exhibited cytotoxic activity against cancer cells at concentrations lower than those required for COX-2 inhibition, suggesting the involvement of other mechanisms. nih.govtandfonline.com

The structure of the pyrrolizine derivatives significantly influences their cytotoxic activity. For instance, the substitution on the pyrrolizine ring can dramatically affect potency. nih.gov The presence of specific functional groups, such as a thiomorpholin-4-yl-acetamide moiety, has been associated with high potency against breast cancer cells. bsu.edu.eg

| Compound/Derivative Series | Cancer Cell Line(s) | Reported IC50 Values | Proposed Mechanism(s) | Reference |

|---|---|---|---|---|

| Pyrrolizine derivatives 4–8c | MCF-7, HCT-116, HepG2 | 8–194 nM (MCF-7) | EGFR-TK inhibition | bsu.edu.eg |

| Benzamide derivatives 16a–e | MCF-7, MCF-7/ADR | 0.52–6.26 µM (MCF-7/ADR) | Tubulin polymerization inhibition, oncogenic kinase inhibition | nih.gov |

| Difluoro substituted pyrrolizine derivative 6d | HePG2, HCT-116, MCF-7 | 7.97–13.87 µM | EGFR and CDK2 inhibition | nih.gov |

| Ketorolac | A549 | ~13 µM | Not specified | nih.gov |

| Licofelone | MCF-7 | 5.5 µM | Indirect EGFR kinase blocking | nih.gov |

Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinases (EGFR-TK)

Several novel series of this compound derivatives have been synthesized and evaluated for their potential as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.govresearchgate.net Docking studies have been employed to predict the binding modes of these compounds within the ATP binding site of EGFR-TK. bsu.edu.eg

One study reported a series of pyrrolizine derivatives with inhibitory activity against EGFR-TK ranging from 40.4% to 97.6%. bsu.edu.eg Notably, compounds 8c and 8b demonstrated the highest inhibitory activity at 97.6% and 88.4%, respectively. bsu.edu.eg These compounds also exhibited potent cytotoxic activity against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (HEPG2). bsu.edu.eg Specifically, compound 8c was highly effective against the MCF7 cell line with an IC50 of 8.6 nM/ml, while 8b was most active against HCT116 and HEPG-2 cell lines with IC50 values of 26.5 and 12.3 nM/ml, respectively. bsu.edu.eg

Another study focused on pyrrolizine/indolizine (B1195054) derivatives bearing an isoindole moiety. nih.gov The most active compounds, 6o , 6d , and 6m , were evaluated for their EGFR inhibitory activity. The difluoro indolizine derivative 6o showed the most potent inhibition with an IC50 value of 62 nM, comparable to the control drug lapatinib (B449) (IC50 = 69 nM). nih.gov The difluoropyrrolizine derivative 6d and the methylphenyl fluoroisoindolinedione derivative 6m also exhibited significant EGFR inhibitory activity with IC50 values of 362 nM and 130 nM, respectively. nih.gov

Furthermore, pyrrolizine-containing compounds are known to inhibit the mitogen-activated protein kinase (MAP) pathway, which is regulated by the EGFR/MAPK signaling mechanism. rsc.org For instance, licofelone, a pyrrolizine-based compound, indirectly blocks the EGFR kinase and shows significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.govrsc.org

Table 1: EGFR-TK Inhibition by this compound Derivatives

| Compound | EGFR-TK Inhibition (%) | Cancer Cell Line | IC50 | Citation |

| 8c | 97.6 | MCF7 | 8.6 nM/ml | bsu.edu.eg |

| 8b | 88.4 | HCT116 | 26.5 nM/ml | bsu.edu.eg |

| HEPG-2 | 12.3 nM/ml | bsu.edu.eg | ||

| 6o | Not specified | Not specified | 62 nM | nih.gov |

| 6d | Not specified | Not specified | 362 nM | nih.gov |

| 6m | Not specified | Not specified | 130 nM | nih.gov |

DNA Alkylation and DNA Replication Interference

Certain this compound derivatives have been identified as DNA alkylating agents, a mechanism that contributes to their antitumor properties. researchgate.netpharaohacademy.com For example, mitomycin C, a well-known anticancer drug containing a pyrrolizine core, functions as a DNA alkylating agent. researchgate.net The mechanism of action for many of these compounds involves the alkylation of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell death. pharaohacademy.comresearchgate.netscispace.com Some pyrrolizine derivatives are capable of inducing DNA damage, which is a key factor in the efficacy of many anticancer agents. researchgate.net The ability of these compounds to interact with and modify DNA underscores their potential as therapeutic agents. researchgate.net

Modulation of Signaling Pathways (e.g., Rac1 Kinase, Thioredoxin Reductase, Oncogenic Kinases)

This compound derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation. researchgate.netpharaohacademy.com

Rac1 Kinase: Some pyrrolizine compounds have been found to inhibit Rac1 kinase, a protein involved in cell motility, adhesion, and proliferation. researchgate.netpharaohacademy.com

Thioredoxin Reductase: Inhibition of thioredoxin reductase is another mechanism of action for certain pyrrolizine derivatives. researchgate.netpharaohacademy.comresearchgate.net Thioredoxin reductase is a key enzyme in maintaining the cellular redox balance, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells. nih.gov Mitomycin C, for instance, has been shown to be a mechanism-based inhibitor of thioredoxin reductase. pharaohacademy.com

Oncogenic Kinases: A number of pyrrolizine derivatives have demonstrated the ability to inhibit multiple oncogenic kinases. tandfonline.comnih.gov For example, compounds 16a, 16b, and 16d were found to inhibit a panel of oncogenic kinases, contributing to their cytotoxic effects. tandfonline.comnih.govresearchgate.net Similarly, other pyrrolizine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK-2, which are crucial for cell cycle regulation. rsc.orgnih.gov The dual inhibition of targets like EGFR and CDKs by a single molecule represents a promising strategy in the development of new anticancer agents. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.nettandfonline.comnih.govresearchgate.net

Studies have shown that certain pyrrolizine derivatives can induce apoptosis in various cancer cell lines. rsc.orgresearchgate.net For instance, compounds 2 , 3 , and 8 were found to be mutagenic and capable of inducing apoptosis, with compound 2 showing a 9-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis. researchgate.net

Furthermore, several this compound derivatives have been observed to cause cell cycle arrest at different phases. Compounds 16a, 16b, and 16d were shown to induce cell cycle arrest at the preG1 and G2/M phases in MCF-7 cells. tandfonline.comnih.govresearchgate.net Other derivatives, such as 18b, 19a, and 20a , caused cell cycle arrest at the G1 phase in the same cell line. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of apoptosis is often a consequence of this cell cycle disruption. For example, treatment of HCT-116 cells with compound 6o led to a significant increase in both early and late apoptotic cells. rsc.org

Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound Derivatives

| Compound(s) | Effect | Cell Line | Citation |

| 2, 3, 8 | Induction of apoptosis, Caspase-3 activation | Not specified | researchgate.net |

| 16a, 16b, 16d | Induction of preG1 and G2/M cell cycle arrest, early apoptosis | MCF-7 | tandfonline.comnih.govresearchgate.net |

| 18b, 19a, 20a | Induction of apoptosis, G1 cell cycle arrest | MCF-7 | nih.gov |

| 6o | Induction of apoptosis | HCT-116 | rsc.org |

Antimicrobial Activity

Antibacterial Spectrum and Efficacy

Pyrrolizine derivatives have demonstrated a range of antibacterial activities. pharaohacademy.com Some natural pyrrolizine derivatives, such as clazamycin A and B, are known for their antibiotic properties. bsu.edu.eg

In a study evaluating novel spirooxindole-spiropiperidinone-pyrrolizine derivatives, several compounds exhibited significant antibacterial potency. mdpi.com Compounds 8b, 8e, 8g, and 6c showed the highest activity against the tested bacterial strains. mdpi.com The study also noted that the synthesized compounds were generally more effective against Gram-positive bacteria. mdpi.com Structure-activity relationship (SAR) analysis revealed that derivatives with a phenyl-hexahydro-1H-pyrrolizine ring had enhanced antimicrobial activity compared to those with a pyrrolidine (B122466) ring. mdpi.com Furthermore, the presence of electron-withdrawing groups, such as halogens or a nitro group, on the phenyl rings led to improved antibacterial effects over electron-donating groups. mdpi.com

Another class of related compounds, pyrrolizidine (B1209537) derivatives, have also been identified with mild to strong effects against bacteria like E. coli. nih.govmdpi.com Their mechanism is thought to involve attacking the bacterial cell membranes, leading to cell death. nih.govmdpi.com

Table 3: Antibacterial Activity of Selected this compound Derivatives

| Compound | Activity | Key Findings | Citation |

| 8b, 8e, 8g, 6c | High potency against tested organisms | Superior antibacterial to antifungal activity | mdpi.com |

| Phenyl-hexahydro-1H-pyrrolizine derivatives | Enhanced antimicrobial activity | More active than corresponding pyrrolidine derivatives | mdpi.com |

| Derivatives with electron-withdrawing groups | Better antimicrobial effects | Halogen or nitro groups improved activity | mdpi.com |

Antifungal Efficacy

The this compound nucleus is a structural motif found in various synthetic compounds that exhibit significant antifungal properties. Research has identified several derivatives with potent activity against a range of fungal pathogens. For instance, spiro-pyrrolizine derivatives of tryptanthrin (B1681603) have demonstrated considerable efficacy. researchgate.net Specifically, compounds designated as 3A-1, 3A-2, 3B-1, and 3B-2 showed the highest activity against all tested fungal strains. researchgate.net Other related derivatives, 3A-2, 6, 7, 8 and B-2, 6, 7, 8, also displayed good activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 µg/ml. researchgate.net

Naturally occurring pyrrolizine alkaloids have also been evaluated for their antifungal potential. Two such compounds, phenopyrrolizins A and B, were isolated from the marine-derived Micromonospora sp. HU138. dntb.gov.ua Phenopyrrolizin B, in particular, was found to inhibit the mycelial growth of Botrytis cinerea. dntb.gov.ua Another pyrrolizidine derivative, retronecine, has been shown to slow the growth of several strains of the fungus Fusarium oxysporum. nih.govmdpi.com

Further studies have synthesized and tested other related heterocyclic compounds. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share some structural similarities, have shown promising results. nih.gov Compounds 14 and 15 from this series were found to be 10-15 times more potent than established antifungal agents like ketoconazole (B1673606) and bifonazole, with MIC values of 0.013-0.026 mM and 0.027 mM, respectively. nih.gov

The following table summarizes the antifungal activity of selected pyrrolizine and related derivatives.

| Compound/Derivative | Fungal Target | Observed Efficacy | Reference |

| Spiro-Pyrrolizine Derivatives (3A-1, 3A-2, 3B-1, 3B-2) | Various fungal strains | Highest activity among tested compounds. | researchgate.net |

| Spiro-Pyrrolizine Derivatives (3A-2,6,7,8 & B-2,6,7,8) | Not specified | Good activity (MIC: 1.6 µg/ml). | researchgate.net |

| Phenopyrrolizin B | Botrytis cinerea | Inhibition of mycelial growth: 18.9% at 20 µ g/disc , 35.9% at 40 µ g/disc . | dntb.gov.ua |

| Retronecine | Fusarium oxysporum | Slowed growth rate. | nih.govmdpi.com |

| Thieno[2,3-d]pyrimidin-4(3H)-one (Compd. 14) | Not specified | MIC: 0.013-0.026 mM (10-15x more potent than bifonazole). | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one (Compd. 15) | Not specified | MIC: 0.027 mM (10-15x more potent than ketoconazole). | nih.gov |

Mechanisms of Action against Microbial Targets

The antimicrobial action of pyrrolizine derivatives involves various mechanisms targeting essential cellular processes in microbes. One of the primary mechanisms identified for pyrrolizidine derivatives, such as lasiocarpine (B1674526) and 7-angeloyl heliotrine, is the disruption of the bacterial cell membrane, leading to cell death. nih.govmdpi.com A novel synthesized pyrrolizidine alkaloid, PA-1, also exerts its antibacterial effect against S. aureus and E. coli by damaging the cell membrane. pharaohacademy.com

In the context of antifungal activity, molecular docking studies have provided insights into specific enzyme inhibition. For instance, the antifungal action of thieno[2,3-d]pyrimidin-4(3H)-one derivative 15 is predicted to stem from its inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme, a crucial component in the fungal cell membrane biosynthesis pathway. nih.gov The mechanisms for other pyrrolizine-based compounds can include altering the permeability of the cytoplasmic membrane in cancer cells, which may share principles with antimicrobial actions. pharaohacademy.com

Antiviral Activity: Focus on HIV-1 Protease Inhibition

Pyrrolizine and its related heterocyclic structures have been investigated for their antiviral properties, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. pharaohacademy.comthieme-connect.de This enzyme is critical for the lifecycle of the virus, making it a key target for antiretroviral therapy.

Substrate-based inhibitors of HIV-1 protease, such as Ro 31-8959 and UK-88947, have been shown to block the early stages of HIV-1 replication. nih.gov Research into darunavir, an approved protease inhibitor, has spurred the development of derivatives designed to bind effectively to the protease active site. osti.gov These design strategies often focus on creating interactions with the backbone atoms of the enzyme, a feature that can help maintain potency against drug-resistant viral strains. osti.govosti.gov

Studies on darunavir-derived inhibitors have explored modifications to enhance binding within the S2' subsite of the protease. The introduction of various amide functionalities has led to compounds with picomolar enzyme inhibitory activity and low nanomolar antiviral activity. osti.gov For example, an ethylamine-substituted derivative (compound 30j) showed very potent antiviral activity with an IC50 value of 0.8 nM. osti.gov Similarly, a dimethylamine-functionalized compound (30m) demonstrated a 3-fold improvement in antiviral activity over its methyl derivative (30i). osti.gov X-ray crystallography has confirmed that these inhibitors can form unique hydrogen bonds with residues like Gly48 in the flexible flap region of the enzyme, likely stabilizing the enzyme-inhibitor complex. osti.gov

The table below presents data on the inhibitory action of selected compounds against HIV-1 protease.

| Compound | Target | Activity Metric | Value | Reference |

| Compound 30j (ethylamine derivative) | HIV-1 (Antiviral) | IC50 | 0.8 nM | osti.gov |

| Compound 30m (dimethylamine derivative) | HIV-1 (Antiviral) | - | 3-fold improvement over methyl derivative 30i. | osti.gov |

| Triazinone Derivative (Compound 1) | HIV-1 Reverse Transcriptase | EC50 | 4.3 µM | researchgate.net |

Other Pharmacological Activities

The pyrrolizine scaffold is recognized for its potential in developing anticonvulsant agents. pharaohacademy.com Research into related structures, such as pyrrolidine-2,5-dione derivatives, has shown activity in various animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The mechanisms for these compounds are often linked to the blocking of sodium and/or calcium ion channels. nih.gov

Similarly, new series of 3H-quinazolin-4-one derivatives have been synthesized and evaluated for anticonvulsant activity against pentylenetetrazole-induced convulsions. farmaceut.orgmdpi.com Some of these compounds showed their highest activity at lower doses. farmaceut.org The anticonvulsant effect of certain quinazolin-4(3H)-one derivatives is suggested to occur through positive allosteric modulation of the GABAA receptor. mdpi.com

Screening of novel benzothiazole (B30560) derivatives also identified compounds with significant anticonvulsant properties. mdpi.com Compounds 5i and 5j were particularly potent in both MES and scPTZ seizure tests, with ED50 values around 50-76 mg/kg, and exhibited a higher protective index due to lower neurotoxicity. mdpi.com

The following table summarizes the anticonvulsant activity of selected compounds.

| Compound/Derivative Class | Epilepsy Model | Activity Metric | Result | Reference |

| Benzothiazole Derivative (5i) | MES test | ED50 | 50.8 mg/kg | mdpi.com |

| Benzothiazole Derivative (5i) | scPTZ test | ED50 | 76.0 mg/kg | mdpi.com |

| Benzothiazole Derivative (5j) | MES test | ED50 | 54.8 mg/kg | mdpi.com |

| Benzothiazole Derivative (5j) | scPTZ test | ED50 | 52.8 mg/kg | mdpi.com |

| Pyrrolidine-2,5-dione Derivatives | MES, scPTZ, 6 Hz tests | - | Showed significant anticonvulsant activity. | nih.gov |

| 3H-Quinazolin-4-one Derivatives | Pentylenetetrazole-induced seizures | - | Showed promising anticonvulsant effects. | farmaceut.org |

The pyrrolizine nucleus is a core component of compounds explored for nootropic, or cognitive-enhancing, effects. pharaohacademy.com The development of these agents was heavily influenced by the discovery of piracetam, which features a 2-pyrrolidone nucleus. medsafe.govt.nzacs.org This has led to the synthesis of numerous analogues, including some with a pyrrolizine framework, aimed at improving cognitive function or treating central nervous system disorders. medsafe.govt.nzresearchgate.net While the precise mechanisms of racetams are not fully defined, they are thought to involve differential effects on glutamate (B1630785) receptor subtypes. medsafe.govt.nz

Derivatives of this compound have been investigated for their potential to protect neurons from damage. ontosight.aiontosight.ai For example, 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde and its derivatives have been studied specifically for their neuroprotective activities. ontosight.ai

In the context of neurodegenerative disorders like Alzheimer's disease, novel series of pyrrolizine-based compounds have been designed as potential therapeutic agents. researchgate.net These compounds have been evaluated as inhibitors of cholinesterases (AChE and BChE), enzymes whose over-activity is linked to cognitive decline. researchgate.netnih.gov One such derivative, compound 11, acted as a dual inhibitor of both hAChE and hBChE in the submicromolar range. researchgate.net Furthermore, these compounds effectively inhibited the self-induced aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease, and demonstrated the ability to improve cognitive dysfunction in animal models. researchgate.net

| Compound | Target/Model | Activity Metric (Ki) | Value | Reference |

| Compound 10 | human Acetylcholinesterase (hAChE) | Ki | 1.47 ± 0.63 µM | researchgate.net |

| Compound 10 | human Butyrylcholinesterase (hBChE) | Ki | 40.15 ± 3.31 µM | researchgate.net |

| Compound 11 | human Acetylcholinesterase (hAChE) | Ki | 0.40 ± 0.03 µM | researchgate.net |

| Compound 11 | human Butyrylcholinesterase (hBChE) | Ki | 0.129 ± 0.009 µM | researchgate.net |

Antiarrhythmic and Antiemetic Potentials

The therapeutic potential of this compound derivatives extends to the management of cardiac arrhythmias and emesis, although the extent of research differs significantly between these two areas. While the pyrrolizine scaffold is a component of some compounds investigated for antiarrhythmic effects, its role in antiemetic drug discovery is less defined.

Antiarrhythmic Potential:

The core structure of pyrrolizine is found in certain molecules with recognized antiarrhythmic properties. Alkaloids, a broad class of naturally occurring compounds containing nitrogen, have shown a wide range of pharmacological activities, including antiarrhythmic effects. nih.govwikipedia.org This has led researchers to explore derivatives of nitrogen-containing heterocycles for the development of new antiarrhythmic agents. kit.eduaneskey.comnih.gov

One notable example is pilsicainide (B1217144) , a class Ic antiarrhythmic drug used for treating tachyarrhythmias. clockss.orgnih.govpharmacy180.compatsnap.comresearchgate.net Pilsicainide possesses a hexahydro-1H-pyrrolizine nucleus, demonstrating that this saturated pyrrolizine core can be a key component for antiarrhythmic activity. clockss.orgpharmacy180.com Its mechanism of action involves the blockade of cardiac sodium channels, which slows the conduction of electrical impulses in the heart and helps to restore a normal rhythm. nih.govpatsnap.com

Furthermore, studies on structurally related pyrrolidin-2-one derivatives have shown promising antiarrhythmic activity. In a study involving adrenaline-induced arrhythmia in rats, two novel pyrrolidin-2-one derivatives, S-61 and S-73 , demonstrated potent prophylactic and therapeutic antiarrhythmic effects. mdpi.comresearchgate.netnih.gov These compounds are thought to exert their effects through the blockade of α1-adrenergic receptors. mdpi.comnih.gov The prophylactic antiarrhythmic activity of these compounds in different arrhythmia models is detailed in the table below.

| Compound | Adrenaline-induced Arrhythmia (ED₅₀ mg/kg i.v.) | Calcium chloride-induced Arrhythmia | Aconitine-induced Arrhythmia |

| S-61 | 0.8 | Inactive | Inactive |

| S-73 | 2.1 | Inactive | Inactive |

| Data derived from studies on pyrrolidin-2-one derivatives, which are structurally related to this compound. mdpi.com |

In a therapeutic setting against adrenaline-induced arrhythmia, both S-61 and S-73 significantly reduced the number of extrasystoles. mdpi.com

| Compound (5 mg/kg i.v.) | Reduction in Extrasystoles (%) |

| S-61 | 87.7 |

| S-73 | 61.4 |

| Data derived from studies on pyrrolidin-2-one derivatives, which are structurally related to this compound. mdpi.com |

The exploration of dihydro- and hexahydro-2-dialkylaminoalkyl-9-phenyl-1H-indeno[2,1-c]pyridines has also revealed significant antiarrhythmic activity, further underscoring the potential of complex nitrogen-containing heterocyclic systems in this therapeutic area. nih.gov

Antiemetic Potential:

The investigation into the antiemetic properties of this compound derivatives is not as extensively documented as their other biological activities. While some reviews mention that pyrrolizine derivatives, in general, possess antiemetic activity, specific examples and detailed studies focusing on this compound analogues are scarce in the available literature. researcher.life